![molecular formula C15H28O2 B13802467 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane CAS No. 52188-20-2](/img/structure/B13802467.png)
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane is an organic compound with the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol . This compound is characterized by its bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique chemical properties.
Preparation Methods
The synthesis of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate alkylating agents. One common method involves the use of 3,3-diethoxy-2-methylpropyl bromide as the alkylating agent, which reacts with bicyclo[2.2.1]heptane under basic conditions to form the desired product . Industrial production methods may involve catalytic hydrogenation reactions, where bicyclo[2.2.1]heptane derivatives are subjected to hydrogenation in the presence of a suitable catalyst, such as aluminum-nickel alloy .
Chemical Reactions Analysis
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[2.2.1]heptane core provides rigidity and stability, allowing it to interact with enzymes and receptors in a specific manner. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
2-(3,3-Diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane, 2,2,3-trimethyl-: This compound has a similar bicyclo[2.2.1]heptane core but differs in the substitution pattern, leading to different chemical and biological properties.
2,3-Dimethylene-bicyclo[2.2.1]heptane: This compound features methylene groups at the 2 and 3 positions, which significantly alter its reactivity and applications.
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-:
Properties
CAS No. |
52188-20-2 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2-(3,3-diethoxy-2-methylpropyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H28O2/c1-4-16-15(17-5-2)11(3)8-14-10-12-6-7-13(14)9-12/h11-15H,4-10H2,1-3H3 |
InChI Key |
UPJXPVPMJFMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)CC1CC2CCC1C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[[[4-(Hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13802384.png)
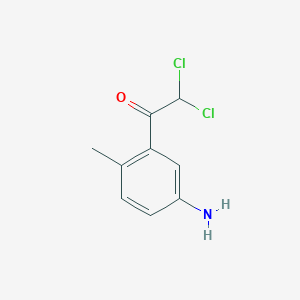

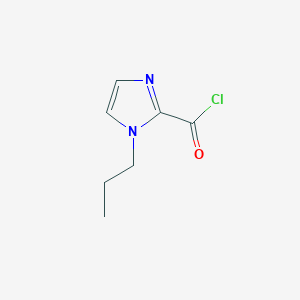
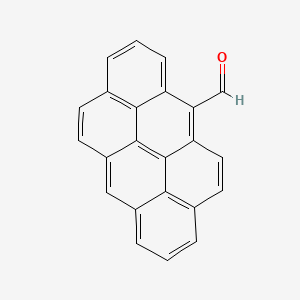
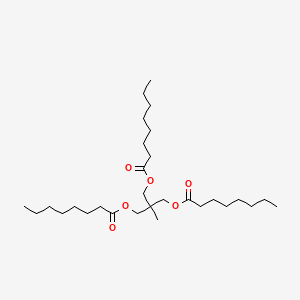
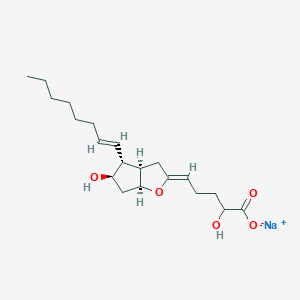
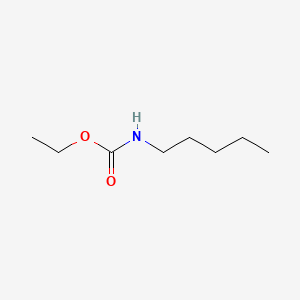
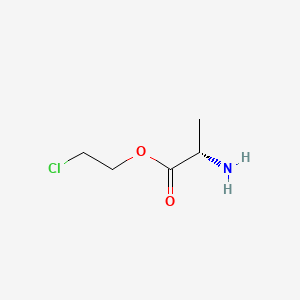
![3-Thiazolidineacetic acid, 4-oxo-5-[[3-(phenylmethyl)-2(3H)-benzoxazolylidene]ethylidene]-2-thioxo-](/img/structure/B13802426.png)

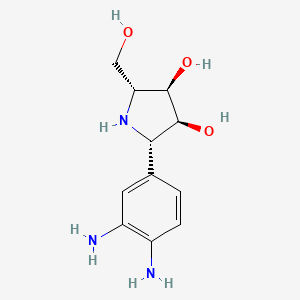
![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate](/img/structure/B13802461.png)
![1-Ethyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B13802475.png)
